ETX0462 Retains Full Activity Against P. aeruginosa Strains Overexpressing β-Lactamases, Unlike Ceftazidime and Meropenem
In a head-to-head isogenic panel comparison using P. aeruginosa PAO1ΔampCΔpoxB (β-lactamase-deficient baseline strain) and derivative strains each overexpressing a single β-lactamase enzyme, ETX0462 exhibited no phenotypically significant MIC shift (≤2-fold change) across strains expressing TEM-1, SHV-1, CTX-M-15, KPC-2, OXA-48, VIM-1, NDM-1, or AmpC β-lactamases [1]. In contrast, ceftazidime MIC increased from 1 mg/L (baseline) to >64 mg/L against AmpC-overexpressing strains (>64-fold increase), and meropenem MIC increased from 0.25 mg/L to 8–16 mg/L against KPC-2 and OXA-48 expressers (32–64-fold increase) [1]. ETX0462 MIC remained at 0.5 mg/L across all β-lactamase-expressing variants tested [1].
| Evidence Dimension | MIC stability in presence of β-lactamase overexpression (mg/L) |
|---|---|
| Target Compound Data | 0.5 mg/L (all β-lactamase-expressing strains tested) |
| Comparator Or Baseline | Ceftazidime: 1 mg/L (baseline) → >64 mg/L (AmpC-overexpressing); Meropenem: 0.25 mg/L (baseline) → 8–16 mg/L (KPC-2/OXA-48) |
| Quantified Difference | ETX0462: ≤2-fold MIC change; Ceftazidime: >64-fold MIC increase; Meropenem: 32–64-fold MIC increase |
| Conditions | P. aeruginosa PAO1ΔampCΔpoxB isogenic panel; CLSI broth microdilution; mode of 3 biological replicates |
Why This Matters
For researchers studying β-lactamase-mediated resistance, ETX0462 provides a β-lactamase-stable tool compound that maintains consistent MICs regardless of enzyme expression, enabling controlled mechanistic studies not possible with β-lactamase-labile comparators.
- [1] Durand-Reville TF, et al. Rational design of a new antibiotic class for drug-resistant infections. Nature. 2021;597(7878):698-702. Extended Data Table 4. doi:10.1038/s41586-021-03899-0 View Source
